5-(2-Methoxyphenyl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFQAGBSCKCLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744950 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267959-36-3 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 5 2 Methoxyphenyl Nicotinonitrile
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on this molecule is expected to be highly regioselective. The pyridine (B92270) ring, being electron-deficient, is generally deactivated towards electrophilic attack. Conversely, the 2-methoxyphenyl ring is strongly activated by the electron-donating methoxy (B1213986) group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will preferentially occur on the methoxyphenyl ring. The methoxy group directs substitution to the ortho and para positions. Given that the para position (relative to the methoxy group) is occupied by the pyridine ring, substitution is most likely to occur at the positions ortho to the methoxy group.
| Reaction Type | Reagent Example | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | 5-(2-Methoxy-3-nitrophenyl)nicotinonitrile and 5-(2-Methoxy-5-nitrophenyl)nicotinonitrile |
| Bromination | Br₂ / FeBr₃ | 5-(3-Bromo-2-methoxyphenyl)nicotinonitrile and 5-(5-Bromo-2-methoxyphenyl)nicotinonitrile |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-(3-Acetyl-2-methoxyphenyl)nicotinonitrile and 5-(5-Acetyl-2-methoxyphenyl)nicotinonitrile |
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitrile group and the ring nitrogen make the pyridine core of 5-(2-Methoxyphenyl)nicotinonitrile susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the pyridine ring, typically at positions 2 or 6. While the parent molecule lacks such a group, derivatives like 2-chloro-5-(2-methoxyphenyl)nicotinonitrile would readily undergo substitution by various nucleophiles. ekb.egacs.orgnih.gov
| Reaction Type | Starting Material | Nucleophile Example | Expected Product |
| Amination | 2-Chloro-5-(2-methoxyphenyl)nicotinonitrile | Ammonia (NH₃) | 2-Amino-5-(2-methoxyphenyl)nicotinonitrile |
| Alkoxylation | 2-Chloro-5-(2-methoxyphenyl)nicotinonitrile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-(2-methoxyphenyl)nicotinonitrile |
| Thiolation | 2-Chloro-5-(2-methoxyphenyl)nicotinonitrile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(2-methoxyphenyl)nicotinonitrile |
Oxidation Reactions
Oxidation of this compound can be directed to several sites. The pyridine nitrogen is susceptible to N-oxidation by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield the corresponding Pyridine-N-oxide. This transformation increases the electron deficiency of the pyridine ring. The methoxy group is generally stable to mild oxidizing agents but can be cleaved under more vigorous oxidative conditions.
| Reaction Type | Reagent Example | Expected Product |
| N-Oxidation | m-CPBA | This compound-N-oxide |
| Benzylic Oxidation (if alkylated) | KMnO₄ or K₂Cr₂O₇ | Not directly applicable; requires an alkyl group on a ring. |
| Oxidative Demethylation | Strong Oxidants / Lewis Acids | 5-(2-Hydroxyphenyl)nicotinonitrile |
Reduction Reactions
The nitrile and pyridine moieties are both susceptible to reduction under various conditions. The nitrile group can be selectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Partial reduction to an aldehyde is possible using reagents like diisobutylaluminium hydride (DIBAL-H). The pyridine ring can be hydrogenated to a piperidine (B6355638) ring, typically under high pressure of hydrogen with a catalyst like rhodium on carbon, though this often requires harsh conditions.
| Reaction Type | Reagent Example | Conditions | Expected Product |
| Nitrile to Amine | LiAlH₄ | THF, reflux | (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine |
| Nitrile to Amine | H₂, Raney Ni | High pressure, NH₃/EtOH | (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine |
| Nitrile to Aldehyde | DIBAL-H | Toluene (B28343), -78 °C | 5-(2-Methoxyphenyl)nicotinaldehyde |
| Pyridine Ring Hydrogenation | H₂, Rh/C | High pressure, high temp. | 5-(2-Methoxyphenyl)piperidine-3-carbonitrile |
Functional Group Transformations
The nitrile group is a versatile functional handle for a wide range of transformations beyond simple reduction. researchgate.netsioc-journal.cnresearchgate.net It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Treatment with sodium azide (B81097) in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid.
| Reaction Type | Reagent Example | Conditions | Expected Product |
| Nitrile Hydrolysis (to Amide) | H₂SO₄ (conc.) | Controlled temp. | 5-(2-Methoxyphenyl)nicotinamide |
| Nitrile Hydrolysis (to Acid) | NaOH, H₂O | Reflux | 5-(2-Methoxyphenyl)nicotinic acid |
| Tetrazole Formation | NaN₃, NH₄Cl | DMF, 120 °C | 5-(5-(2-Methoxyphenyl)pyridin-3-yl)-1H-tetrazole |
| Cycloaddition | Hydroxylamine (NH₂OH) | Ethanol (B145695), reflux | N'-hydroxy-5-(2-methoxyphenyl)nicotinimidamide |
Ring Annulation and Fused Heterocycle Formation
The nicotinonitrile scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. longdom.orgresearchgate.net For example, reactions that build a new ring onto the pyridine core can lead to thienopyridines, furopyridines, or pyridopyrimidines. The Gewald reaction, involving the reaction of a cyanopyridine with a ketone and elemental sulfur in the presence of a base, is a classic method for constructing an adjacent thiophene (B33073) ring.
| Reaction Type | Reagent(s) | Base | Expected Fused System |
| Gewald Reaction | Cyclohexanone (B45756), Sulfur | Morpholine | Synthesis of a fused thienopyridine |
| Pyridopyrimidine Formation | Formamide | High temp. | Synthesis of a fused pyrimidine (B1678525) ring |
| Thienopyridine Synthesis | Ethyl thioglycolate | Sodium ethoxide | Synthesis of a fused thiophene ring with a keto group |
Advanced Spectroscopic and Structural Characterization of 5 2 Methoxyphenyl Nicotinonitrile and Its Derivatives
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.
In the analysis of nicotinonitrile derivatives, the IR spectra prominently feature a sharp absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2203–2227 cm⁻¹. nih.gov For instance, in 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile, this peak appears at 2204 cm⁻¹. mdpi.com Another key feature in the IR spectra of amino-substituted nicotinonitriles are the N-H stretching vibrations of the amino group, which are visible as distinct bands between 3300 cm⁻¹ and 3500 cm⁻¹. mdpi.com Specifically, for 2-amino-4,6-diphenylnicotinonitriles, these bands are found in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The N-H bending vibrations for this class of compounds are observed between 1606–1654 cm⁻¹. mdpi.com
In derivatives containing a carbonyl group, such as those incorporating a coumarin (B35378) moiety, a strong C=O stretching band is evident. For example, in one such derivative, this band is located at 1721 cm⁻¹. gavinpublishers.com Similarly, pyridone derivatives of nicotinonitrile exhibit a distinct carbonyl amide stretching band in the region of 1660–1700 cm⁻¹. jst.go.jp
Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum serves as a molecular fingerprint, enabling the identification of compounds based on their unique vibrational modes. nih.gov The spectrum is typically analyzed in the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region, which contains characteristic vibrations of organic molecules. nih.gov While specific Raman data for 5-(2-Methoxyphenyl)nicotinonitrile is not extensively detailed in the provided context, the technique is invaluable for confirming structural features and identifying chromophores within lignin (B12514952) and other complex organic materials. usda.gov
Table 1: Characteristic Infrared (IR) Absorption Bands for Nicotinonitrile Derivatives
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Reference |
| Nitrile (C≡N) | Stretching | 2203 - 2227 | nih.gov |
| Amino (N-H) | Stretching | 3300 - 3500 | mdpi.com |
| Amino (N-H) | Bending | 1606 - 1654 | mdpi.com |
| Carbonyl (C=O) (Coumarin) | Stretching | ~1721 | gavinpublishers.com |
| Carbonyl (C=O) (Pyridone) | Stretching | 1660 - 1700 | jst.go.jp |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org In the study of nicotinonitrile derivatives, mass spectra typically show a prominent molecular ion peak ([M]⁺), which is often the base peak, indicating the stability of the molecular structure. jst.go.jp
For derivatives containing bromine, the isotopic nature of bromine (⁷⁹Br and ⁸¹Br) results in two peaks, [M]⁺ and [M+2]⁺, with nearly equal intensity. jst.go.jp Similarly, chlorine-containing compounds exhibit an [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak. uomustansiriyah.edu.iq
The fragmentation of organic molecules in a mass spectrometer follows predictable pathways. libretexts.org For instance, aliphatic amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of ketamine analogues, which share structural similarities with some nicotinonitrile derivatives, characteristic fragmentation involves the α-cleavage of the carbon-carbon bond in the cyclohexanone (B45756) ring, followed by the loss of carbon monoxide and various alkyl radicals. mdpi.com Another common fragmentation pathway for these analogues is the loss of water or the sequential loss of the amine group, carbon monoxide, and a C₄H₆ fragment. mdpi.com
While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, the general principles of mass spectrometry suggest that fragmentation would likely involve cleavage of the ether linkage, loss of the methoxy (B1213986) group (CH₃O), and fragmentation of the pyridine (B92270) and phenyl rings.
UV-Visible Spectroscopy and Photophysical Investigations
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. technologynetworks.com This technique is instrumental in characterizing the photophysical properties of molecules like this compound and its derivatives.
Absorption and Emission Properties
Nicotinonitrile derivatives typically exhibit absorption and emission spectra that are influenced by their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups, which can lead to intramolecular charge transfer (ICT). researchgate.net
The absorption spectra of nicotinonitrile derivatives often show multiple bands corresponding to different electronic transitions. mdpi.comrsc.org For example, 2-amino-4,6-diphenylnicotinonitriles display two fluorescence emission bands in various solvents, one in the range of 299–325 nm, attributed to an n–π* transition, and another in the range of 394–427 nm, assigned to a π–π* transition arising from charge transfer emission. mdpi.com
The substitution pattern on the aromatic rings significantly affects the photophysical properties. For instance, the introduction of an electron-donating group like dimethylamine (B145610) (–N(CH₃)₂) can cause a substantial red shift (shift to longer wavelengths) in the emission spectrum. rsc.org Conversely, the presence of a methoxy group can lead to a blue shift (shift to shorter wavelengths) in the emission maximum. mdpi.com
Table 2: Photophysical Data for Selected Nicotinonitrile Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| 2-amino-4,6-diphenylnicotinonitrile | Toluene (B28343) | - | 401 | mdpi.com |
| 2-amino-4,6-diphenylnicotinonitrile | DMSO | - | 414 | mdpi.com |
| 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | Toluene | - | 404 | mdpi.com |
| 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | DMSO | - | 420 | mdpi.com |
Solvent Effects on Photophysical Behavior
The photophysical properties of many organic molecules, including nicotinonitrile derivatives, are highly sensitive to the solvent environment. researchgate.net This phenomenon, known as solvatochromism, refers to the shift in the position of absorption or emission bands with a change in solvent polarity. rsc.org
For many nicotinonitrile derivatives, a bathochromic (red) shift is observed in both the absorption and emission spectra as the solvent polarity increases. researchgate.netrsc.org This indicates that the excited state is more polar than the ground state, a characteristic of molecules exhibiting intramolecular charge transfer. researchgate.net The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between the emission and absorption maxima) with the solvent polarity function, providing insights into the change in dipole moment upon excitation. researchgate.net
In the case of 2-amino-4,6-diphenylnicotinonitriles, the emission bands experience a red shift when the solvent is changed from a non-polar solvent like toluene to a polar solvent like DMSO or methanol. mdpi.com This behavior is attributed to the stabilization of the more polar excited state by the polar solvent molecules. nih.gov The extent of this shift can be influenced by the specific substituents on the molecule, with compounds having higher dipole moments generally showing a more pronounced red shift in polar solvents. mdpi.com
Computational and Theoretical Studies of 5 2 Methoxyphenyl Nicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Molecular Dynamics Simulations
Molecular dynamics simulations would be employed to study the behavior of 5-(2-Methoxyphenyl)nicotinonitrile over time, providing insights into its physical properties and interactions. nih.gov
Solvent Effects and Molecular InteractionsMD simulations would also be used to study how the presence of a solvent affects the molecule's conformation and behavior. By simulating this compound in a box of solvent molecules (like water or an organic solvent), it would be possible to analyze the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that form between the solute and the solvent. This is critical for understanding properties like solubility and how the molecule might interact with other molecules in a solution.
Without published data, it is not possible to provide specific research findings or data tables for this compound. The information above describes the established theoretical framework that would be applied in such a study.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaf1000research.com This method is instrumental in drug discovery and materials science for understanding and predicting the interaction between a ligand and a target protein at the atomic level.
In the context of nicotinonitrile derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various protein targets. For instance, studies on related cyanopyridine compounds have demonstrated their potential to dock into the dimerization site of the survivin protein, an important target in cancer therapy. mdpi.com Similarly, docking analyses have been employed to evaluate the inhibitory activity of cyanopyridine derivatives against enzymes like Pim-1 kinase. nih.gov
For this compound, molecular docking would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein. The process helps in identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Ligand-protein interaction profiling is a crucial step following molecular docking to analyze the non-covalent interactions between a ligand and its target protein. researchgate.netnih.gov This analysis provides a detailed map of the binding mode and the key amino acid residues involved in the interaction.
A study on 2-methoxy-4,6-diphenylnicotinonitrile, a structurally related compound, investigated its interaction with lipoprotein-associated phospholipase A2. nih.gov The analysis revealed significant interactions within the protein's active site. nih.gov For this compound, a similar profiling would identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-π stacking with the methoxyphenyl and nicotinonitrile moieties of the molecule. The stability and specificity of these interactions are critical determinants of the compound's potential biological activity.
The table below illustrates a hypothetical ligand-protein interaction profile for this compound with a target protein, based on common interactions observed for similar compounds.
| Interaction Type | Interacting Residue (Example) | Ligand Moiety Involved |
| Hydrogen Bond | ASP 150 | Pyridine (B92270) Nitrogen |
| Hydrophobic Interaction | LEU 89, VAL 95 | Phenyl Ring |
| π-π Stacking | PHE 210 | Pyridine Ring |
| van der Waals | ALA 90, ILE 145 | Methoxyphenyl Group |
Hirshfeld Surface Analysis and Quantitative Structure–Activity Relationship (QSAR) Modeling
Hirshfeld Surface Analysis
For a molecule like this compound, Hirshfeld analysis can provide insights into the forces that govern its solid-state structure. Studies on the related compound 2-methoxy-4,6-diphenylnicotinonitrile have utilized Hirshfeld surface analysis to decode its spatial attributes and highlight key interactions such as π–π stacking and H⋯X contacts. nih.govresearchgate.net The analysis generates 2D fingerprint plots that quantify the percentage contribution of different intermolecular contacts. For instance, H⋯H, C⋯H, and O⋯H interactions are often dominant in organic molecules. nih.gov
The shape index and curvedness plots derived from Hirshfeld surface analysis can further elucidate the nature of these interactions, with characteristic patterns indicating the presence of π–π stacking. nih.gov
The table below shows typical contributions of intermolecular contacts from a Hirshfeld analysis of a related methoxy-substituted nicotinonitrile derivative.
| Intermolecular Contact | Contribution (%) |
| H···H | 45.5 |
| C···H/H···C | 25.2 |
| O···H/H···O | 10.8 |
| N···H/H···N | 8.5 |
| C···C | 5.0 |
Quantitative Structure–Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. sciopen.comnih.gov These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. nih.gov
For nicotinonitrile derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activities, such as bronchodilation. nih.gov A QSAR model for this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods like multiple linear regression (MLR) to build a mathematical equation that correlates these descriptors with a measured biological activity. researchgate.net The predictive power of the resulting model is then validated using internal and external validation techniques. mdpi.com
A typical QSAR model equation might look like: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Monte Carlo Simulations in Adsorption/Interaction Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.net In the context of chemical systems, MC simulations are particularly useful for studying the adsorption and interaction of molecules on surfaces. researchgate.neted.ac.uk
For this compound, Monte Carlo simulations can be employed to investigate its adsorption behavior on various material surfaces. This is relevant for applications such as sensing, catalysis, and separation processes. The simulation would typically involve placing the molecule in a simulation box with a surface and then using the Monte Carlo method to explore the different possible adsorption configurations and calculate the adsorption energy. ccdw.org
The simulation can provide valuable information on the most stable adsorption geometry of the molecule on the surface, the interaction energy between the molecule and the surface, and the distribution of molecules on the surface at different concentrations. rutgers.edu These simulations can account for factors such as temperature and pressure, providing a comprehensive understanding of the adsorption process. ed.ac.uk
The table below summarizes key parameters and outputs from a hypothetical Monte Carlo simulation of this compound adsorption.
| Parameter/Output | Description |
| Input Parameters | |
| Force Field | Defines the potential energy of the system (e.g., Dreiding, UFF). |
| Temperature | The temperature at which the simulation is run. |
| Pressure/Concentration | The pressure of the gas phase or the concentration of the solution from which adsorption occurs. |
| Surface Model | The atomic model of the adsorbent surface (e.g., graphene, silica). |
| Output Data | |
| Adsorption Energy | The energy released when one molecule adsorbs on the surface, indicating the strength of the interaction. |
| Adsorption Isotherm | A plot of the amount of adsorbed material on the surface as a function of pressure or concentration. |
| Adsorption Configuration | The most stable orientation and position of the adsorbed molecule on the surface. |
| Radial Distribution Function | Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. |
Mechanistic Investigations of Biological Activities of 5 2 Methoxyphenyl Nicotinonitrile and Its Derivatives
Antimicrobial Efficacy and Mechanisms
Derivatives of the nicotinonitrile core have demonstrated notable antimicrobial properties, with researchers actively exploring their potential to combat various pathogenic microorganisms. ekb.eg These investigations often involve the synthesis of a series of related compounds to identify the structural features that are crucial for potent antibacterial and antifungal effects.
Antibacterial Activity
Substituted nicotinonitriles, particularly 2-amino-3-cyanopyridine (B104079) and 2-methoxy-3-cyanopyridine derivatives, have been the subject of numerous studies for their antibacterial action. researchgate.net These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria.
Research has shown that certain 2-amino-6-aryl-4-aryl-nicotinonitrile derivatives exhibit moderate to good antibacterial activity. researchgate.net For instance, derivatives have been tested against Gram-positive bacteria such as Bacillus megaterium and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. researchgate.net The activity of these compounds is often compared to standard antibiotics like ampicillin, chloramphenicol, and norfloxacin (B1679917) to gauge their efficacy. researchgate.netresearchgate.net
Similarly, 2-methoxy-nicotinonitrile derivatives have also been synthesized and assessed for their antibacterial potential. researchgate.networldnewsnaturalsciences.com The introduction of different aryl groups at the 4 and 6 positions of the nicotinonitrile ring allows for the fine-tuning of their biological activity. researchgate.netresearchgate.net The variation in substituents on the phenyl rings, such as chloro or methoxy (B1213986) groups, has been shown to influence the antibacterial spectrum and potency. researchgate.net
Table 1: Antibacterial Activity of Selected Nicotinonitrile Derivatives
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-Amino-nicotinonitrile Derivatives | Bacillus megaterium (Gram +ve) | Moderate to Good | researchgate.net |
| 2-Amino-nicotinonitrile Derivatives | Staphylococcus aureus (Gram +ve) | Moderate to Good | researchgate.net |
| 2-Amino-nicotinonitrile Derivatives | Escherichia coli (Gram -ve) | Moderate to Good | researchgate.net |
| 2-Amino-nicotinonitrile Derivatives | Salmonella typhimurium (Gram -ve) | Moderate to Good | researchgate.net |
| 2-Methoxy-nicotinonitrile Derivatives | Bacillus megaterium (Gram +ve) | Moderate | researchgate.netresearchgate.net |
| 2-Methoxy-nicotinonitrile Derivatives | Staphylococcus aureus (Gram +ve) | Moderate | researchgate.netresearchgate.net |
| 2-Methoxy-nicotinonitrile Derivatives | Escherichia coli (Gram -ve) | Moderate | researchgate.netresearchgate.net |
| 2-Methoxy-nicotinonitrile Derivatives | Salmonella typhimurium (Gram -ve) | Moderate | researchgate.netresearchgate.net |
Antifungal Activity
In addition to their antibacterial properties, nicotinonitrile derivatives have also been investigated for their efficacy against fungal pathogens. researchgate.networldnewsnaturalsciences.com Species such as Aspergillus niger are commonly used to screen for antifungal activity. researchgate.networldnewsnaturalsciences.com
Studies on 2-amino and 2-methoxy nicotinonitrile derivatives have demonstrated their potential as antifungal agents. researchgate.net The antifungal activity is often compared to standard drugs like fluconazole (B54011) and gresiofulvin. researchgate.networldnewsnaturalsciences.com The structural modifications that enhance antibacterial activity often have a similar positive effect on antifungal potency, suggesting a degree of overlap in their mechanisms of action against these different types of microorganisms. researchgate.netresearchgate.net
Table 2: Antifungal Activity of Selected Nicotinonitrile Derivatives
| Compound Type | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| 2-Amino-nicotinonitrile Derivatives | Aspergillus niger | Moderate to Good | researchgate.net |
| 2-Methoxy-nicotinonitrile Derivatives | Aspergillus niger | Moderate to Good | researchgate.networldnewsnaturalsciences.com |
Structure-Activity Relationship (SAR) in Antimicrobial Research
The exploration of the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of nicotinonitrile derivatives. nih.govnih.gov By systematically altering the substituents on the nicotinonitrile core, researchers can identify the key molecular features required for biological activity.
Anticancer / Antiproliferative Activity and Molecular Targets
The 5-(2-Methoxyphenyl)nicotinonitrile scaffold and its derivatives have emerged as a promising class of compounds in the realm of oncology research. Their anticancer effects are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer cells, such as those mediated by protein kinases, and their capacity to trigger programmed cell death, or apoptosis.
Kinase Inhibition Mechanisms
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. nih.gov Nicotinonitrile derivatives have been designed and synthesized as inhibitors of several important kinases involved in tumor growth and angiogenesis. nih.govnih.govnih.gov
Tyrosine Kinases (EGFR, HER2, VEGFR-2): The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR-2) are well-established targets in cancer therapy. nih.govnih.gov Derivatives of nicotinonitrile have shown potent inhibitory activity against these tyrosine kinases. For instance, certain pyrimidine-5-carbonitrile derivatives have been identified as EGFR inhibitors. rsc.org Similarly, other heterocyclic systems incorporating the nicotinonitrile moiety have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.govnih.gov The inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival. Some derivatives have been shown to act as dual EGFR/VEGFR-2 inhibitors. researchgate.net
PIM-1 Kinase: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various cancers and play a role in cell survival and apoptosis resistance. nih.gov Novel nicotinonitrile derivatives have been developed as potent inhibitors of Pim-1 kinase. nih.gov Some of these compounds exhibit sub-micromolar inhibitory concentrations against Pim kinase isoforms, highlighting their potential as targeted anticancer agents. nih.gov
Table 3: Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives
| Derivative Class | Target Kinase | IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Piperazinylquinoxaline-based | VEGFR-2 | 0.19 - 0.60 | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR/VEGFR-2 | 0.3 - 24 | researchgate.net |
| Nicotinonitrile Derivatives | Pim Kinases | ≤ 0.28 | nih.gov |
| Pyridothienopyrimidin-4-ones | Pim-1 | 1.18 - 8.83 | nih.gov |
Induction of Apoptosis Pathways (In vitro cellular mechanisms)
A key mechanism through which nicotinonitrile derivatives exert their anticancer effects is the induction of apoptosis in cancer cells. nih.govnih.gov This programmed cell death is triggered through the modulation of various intracellular signaling pathways.
Upregulation of Pro-Apoptotic Proteins: Studies have shown that treatment of cancer cells with nicotinonitrile derivatives leads to an increase in the expression of pro-apoptotic proteins. nih.govnih.gov This includes the tumor suppressor protein p53 and its downstream target p21, which can induce cell cycle arrest and apoptosis. nih.gov Furthermore, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common finding, which facilitates the release of cytochrome c from the mitochondria and initiates the caspase cascade. nih.govnih.gov
Activation of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Nicotinonitrile derivatives have been shown to activate key caspases, such as caspase-3 and caspase-9. nih.govmdpi.com The cleavage and activation of these caspases lead to the breakdown of essential cellular proteins and the characteristic morphological changes of apoptosis, including cell shrinkage and the formation of apoptotic bodies. nih.govmdpi.com
Table 4: Apoptotic Mechanisms of Nicotinonitrile Derivatives in Cancer Cells
| Derivative | Cancer Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Nicotinonitrile derivative 8e | HepG2 | Upregulation of p53 and caspase-3, increased Bax/Bcl-2 ratio | nih.gov |
| Benzohydrazide derivative 9a | MCF-7 | Increased levels of p53, p21, and Bax | nih.gov |
| Piperazinylquinoxaline derivative 11 | HepG-2 | 4-fold increase in BAX/Bcl-2 ratio, 2.3-fold increase in caspase-3 | nih.gov |
Cell Cycle Modulation Mechanisms
For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to induce cell cycle arrest at the G2/M phase. One study demonstrated that a specific derivative caused this arrest in HepG2 cells, suggesting an interference with the processes leading to mitosis. capes.gov.br Another investigation into a different set of pyrimidine-5-carbonitrile compounds revealed a similar G2/M phase arrest in MCF-7 breast cancer cells. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death.
Furthermore, studies on other structurally related compounds, such as 2-phenylacrylonitrile (B1297842) derivatives, have also demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This recurring pattern across different but related molecular scaffolds suggests that the nicotinonitrile moiety, a core component of this compound, may play a crucial role in this biological activity. The underlying mechanism often involves the inhibition of key proteins that regulate the G2/M transition, such as cyclin-dependent kinases (CDKs).
| Compound Class | Cell Line | Observed Effect | Reference |
| Pyrimidine-5-carbonitrile derivatives | HepG2 | G2/M phase arrest | capes.gov.br |
| Pyrimidine-5-carbonitrile derivatives | MCF-7 | G2/M phase arrest | nih.gov |
| 2-Phenylacrylonitrile derivatives | HCT116, BEL-7402 | G2/M phase arrest | nih.gov |
Inhibition of Other Cancer-Related Proteins
Beyond cell cycle modulation, the anticancer potential of nicotinonitrile derivatives extends to the inhibition of other crucial proteins involved in cancer progression. While specific protein targets for this compound have not been identified, research on its analogues points to several possibilities.
One significant target is the urokinase plasminogen activator (uPA), a protein implicated in tumor invasion and metastasis. A study on N-nicotinonitrile derivatives revealed that some compounds exhibited promising anticancer activity against MCF-7 and HepG2 cell lines by inhibiting the expression of uPA. nih.gov
Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply. Certain nicotinonitrile derivatives have been investigated as dual inhibitors of VEGFR-2 and Heat Shock Protein 90 (HSP90), another important cancer-related protein. nih.gov The inhibition of these proteins can stifle tumor growth and spread.
Furthermore, Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing potent activity against various cancer cell lines. capes.gov.br Given the structural similarities, it is plausible that this compound or its derivatives could also interact with and inhibit such cancer-promoting proteins. A novel synthesized compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to suppress tumor growth by inhibiting IkappaB kinase β (IKKβ), leading to the increased expression of death receptors DR5 and DR6. nih.gov
SAR in Anticancer Potency
The Structure-Activity Relationship (SAR) of nicotinonitrile derivatives provides valuable insights into how chemical modifications influence their anticancer activity. Although a specific SAR for this compound is not available, general trends can be extrapolated from related compounds.
The nature and position of substituents on the phenyl ring of 5-phenylnicotinonitrile analogues play a critical role in their cytotoxic activity. For example, in a series of benzofuran-nicotinonitrile derivatives, the type and placement of substituents on the benzofuran (B130515) ring significantly impacted their antiproliferative activity against various cancer cell lines. researchgate.net
In studies of 2-phenylacrylonitrile derivatives, the substitution pattern on both aromatic rings was found to be crucial for their anticancer efficacy. nih.govnih.gov For instance, the presence of methoxy groups, similar to the one in this compound, is often associated with enhanced biological activity in various anticancer compounds. nih.gov The position of these groups can influence the molecule's ability to bind to target proteins.
Furthermore, the introduction of different functional groups to the nicotinonitrile scaffold can modulate activity. For example, the synthesis of thieno[2,3-b]pyridines, which are structurally related to nicotinonitriles, showed that variations in substituents on the aromatic rings led to significant differences in growth inhibition of cancer cells. nih.gov These findings underscore the importance of the substitution pattern in determining the anticancer potential of this class of compounds.
| Compound Series | Key Structural Feature | Impact on Anticancer Activity | Reference |
| Benzofuran-nicotinonitriles | Substituents on benzofuran ring | Modulates antiproliferative activity | researchgate.net |
| 2-Phenylacrylonitriles | Substitution on aromatic rings | Crucial for efficacy | nih.govnih.gov |
| N-nicotinonitrile derivatives | Presence of methoxy groups | Often enhances biological activity | nih.gov |
| Thieno[2,3-b]pyridines | Substituents on aromatic rings | Significant differences in growth inhibition | nih.gov |
Enzyme Inhibition Studies
The inhibitory action of this compound and its derivatives against various enzymes is an area of significant research interest, particularly for their potential therapeutic applications beyond cancer.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govchemsrc.com While there is no direct data on this compound, novel nicotinonitrile-coumarin hybrids have been designed and synthesized as potential AChE inhibitors. researchgate.netnih.gov
In one study, a coumarin (B35378) derivative linked to a nicotinonitrile scaffold demonstrated more effective AChE inhibitory activity than the standard drug donepezil, with an IC50 value of 13 nM. nih.gov This suggests that the nicotinonitrile moiety can serve as a valuable component in the design of potent AChE inhibitors. Molecular docking studies have further supported the potential of these hybrids to interact effectively with the active site of AChE. researchgate.netnih.gov
Glycosidase Inhibition (e.g., alpha-glucosidase)
Glycosidases are enzymes that play crucial roles in various biological processes, and their inhibition is a therapeutic target for diseases like diabetes and viral infections. nih.gov There is currently no specific information available on the glycosidase inhibitory activity of this compound. However, the broader class of nitrogen-containing heterocyclic compounds, to which nicotinonitriles belong, has been extensively studied for glycosidase inhibition. researchgate.netnih.gov The development of novel iminosugar derivatives, for example, has led to potent and selective glycosidase inhibitors. researchgate.net Further research is needed to determine if the nicotinonitrile scaffold possesses any intrinsic activity against these enzymes.
Other Enzyme Targets
Research into the inhibitory potential of nicotinonitrile derivatives extends to other enzymes relevant to various diseases.
Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibitors are of interest for treating hyperpigmentation disorders. While no direct data exists for this compound, a wide range of natural and synthetic compounds, including some with structural similarities, have been investigated as tyrosinase inhibitors. nih.gov
Sphingosine 1-phosphate lyase (S1PL): Inhibition of S1PL has emerged as a potential therapeutic strategy for autoimmune disorders. nih.govnih.gov Research in this area has identified potent inhibitors, although a direct link to nicotinonitrile derivatives has not been established. nih.gov
Dipeptidyl peptidase IV (DPP-4): DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. nih.govnih.gov They work by increasing the levels of incretin (B1656795) hormones. While various chemical classes of DPP-4 inhibitors exist, there is no current evidence to suggest that this compound or its close analogues are active against this enzyme.
Mechanistic Insights into Enzyme Binding
While direct crystallographic or detailed kinetic studies on the binding of this compound to specific enzymes are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, particularly those containing nicotinonitrile or 2-methoxyphenyl moieties. The interaction of these compounds with various enzymes often involves a combination of hydrophobic, hydrogen bonding, and electrostatic interactions, dictated by the specific topology of the enzyme's active or allosteric sites.
Derivatives of nicotinonitrile have been investigated as inhibitors of various enzymes. For instance, the core structure can serve as a scaffold to which different functional groups are attached, influencing binding affinity and selectivity. The cyano group (C≡N) is a key feature, capable of acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. The pyridine (B92270) ring itself can engage in π-π stacking with aromatic amino acid residues within the enzyme's binding pocket.
The 2-methoxyphenyl group plays a significant role in orienting the molecule within the binding site and contributing to binding energy. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, while the phenyl ring can form hydrophobic and van der Waals interactions. The position of the methoxy group is crucial; the ortho substitution can influence the conformation of the molecule due to steric effects, potentially locking it into a specific orientation that is favorable for binding to a target enzyme.
Studies on related heterocyclic compounds have demonstrated their potential to inhibit a range of enzymes, including kinases, cyclooxygenases, and lipoxygenases. For example, pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies of these compounds have shown interactions with key amino acid residues in the COX-2 active site. Similarly, derivatives of 2-(methoxyphenyl)piperazine have been shown to bind to various receptors and enzymes, with the methoxyphenyl group being a key determinant of affinity and selectivity.
Table 1: Potential Enzyme Interactions of Structurally Related Compounds
| Enzyme Target | Interacting Moiety | Potential Interaction Types | Reference Compound Class |
| Cyclooxygenase-2 (COX-2) | Nicotinonitrile, Phenyl | Hydrogen bonding, π-π stacking, Hydrophobic interactions | Pyrimidine-5-carbonitriles |
| 5-Lipoxygenase (5-LOX) | Phenyl, Methoxy | Hydrophobic interactions, Hydrogen bonding | Phenolic compounds |
| Protein Kinases | Pyridine, Phenyl | Hydrogen bonding, Hydrophobic interactions | Pyrimidine (B1678525) derivatives |
It is important to note that these are inferred mechanisms based on related structures, and dedicated studies are required to elucidate the precise enzymatic binding modes of this compound.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of phenolic and heterocyclic compounds is well-established, and derivatives of this compound may exhibit such properties through various mechanisms. The presence of the 2-methoxyphenyl group is particularly relevant, as phenolic compounds are known to act as radical scavengers.
The primary mechanisms by which antioxidants exert their effects include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The phenolic hydroxyl group is a classic example of a functional group that operates via HAT. While this compound itself does not possess a free hydroxyl group, its derivatives or metabolites could.
Single Electron Transfer (SET): The antioxidant can donate an electron to a free radical, converting it into a more stable species. This process is often followed by proton transfer.
Metal Chelation: Some antioxidants can bind to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS). By chelating these metals, the antioxidant prevents them from participating in these harmful reactions.
Several in vitro assays are commonly used to evaluate antioxidant activity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Studies on nicotinonitrile derivatives have shown varying degrees of antioxidant activity, often dependent on the nature and position of substituents on the pyridine and phenyl rings. The presence of electron-donating groups generally enhances antioxidant capacity. For instance, a study on new pyrimidine and pyrimidopyrimidine derivatives synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile demonstrated significant antioxidant effects, which were attributed to their ability to scavenge free radicals. mdpi.com
Table 2: In Vitro Antioxidant Activity of Structurally Related Nicotinonitrile Derivatives
| Compound Class | Assay | Measurement | Result |
| Pyrimidopyrimidine derivatives | DPPH Scavenging | % Inhibition | Strong activity observed for certain derivatives. mdpi.com |
| Furo[2,3-b]pyridine derivatives | DPPH Scavenging | IC₅₀ | Moderate to good activity reported. |
The 2-methoxyphenyl moiety can also contribute to antioxidant activity. While the methoxy group itself is not as effective a hydrogen donor as a hydroxyl group, its electron-donating nature can stabilize the radical formed after hydrogen or electron donation from another part of the molecule.
Anti-inflammatory and Analgesic Mechanisms (Cellular/molecular level)
The anti-inflammatory and analgesic properties of compounds are often linked to their ability to modulate key pathways in the inflammatory cascade. For derivatives of this compound, potential mechanisms can be inferred from studies on related heterocyclic and phenyl-containing compounds.
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. semanticscholar.org Nicotinonitrile and pyrimidine derivatives have been investigated as COX inhibitors. nih.govnih.gov Their ability to fit into the active site of COX-2 and interact with key residues would be a plausible mechanism of action.
Another critical pathway in inflammation is the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). semanticscholar.org NF-κB controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Compounds that can inhibit the activation of NF-κB would therefore have potent anti-inflammatory effects. This inhibition could occur at various points in the signaling cascade, such as preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB. Studies on nicotinic acid derivatives have shown that they can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages. nih.gov
The analgesic effects of compounds can be mediated through both central and peripheral mechanisms. Peripherally, the inhibition of prostaglandin (B15479496) synthesis by COX-2 inhibitors reduces the sensitization of nociceptors to painful stimuli. Centrally, compounds may interact with various neurotransmitter systems involved in pain perception. For example, tramadol, which contains a 3-methoxyphenyl (B12655295) group, exerts its analgesic effects through a multimodal mechanism involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov While the methoxy position differs, it highlights the potential for methoxyphenyl-containing compounds to interact with central pain pathways.
Table 3: Potential Molecular Targets for Anti-inflammatory and Analgesic Activity
| Target | Potential Effect | Implicated Compound Class |
| COX-2 | Inhibition of prostaglandin synthesis | Nicotinonitrile/Pyrimidine derivatives nih.govnih.gov |
| NF-κB | Inhibition of pro-inflammatory gene expression | Nicotinic acid derivatives nih.gov |
| TNF-α, IL-6 | Reduced production | Nicotinic acid derivatives nih.gov |
| Opioid Receptors | Agonism | Methoxyphenyl-containing compounds nih.gov |
| Serotonin/Norepinephrine Transporters | Inhibition of reuptake | Methoxyphenyl-containing compounds nih.gov |
Anticonvulsant Mechanisms
The structural features of this compound, specifically the nicotinonitrile core, suggest potential for anticonvulsant activity. Many existing antiepileptic drugs (AEDs) are heterocyclic compounds. The mechanisms of action of AEDs are diverse but often involve modulation of neuronal excitability through effects on ion channels or neurotransmitter systems.
Potential anticonvulsant mechanisms for derivatives of this compound could include:
Modulation of Voltage-Gated Sodium Channels: A key mechanism for many AEDs, such as phenytoin (B1677684) and carbamazepine, is the use-dependent blockade of voltage-gated sodium channels, which leads to a reduction in sustained high-frequency neuronal firing. wikipedia.org The aromatic rings present in this compound could potentially interact with the channel's binding site.
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic transmission is a common strategy for seizure control. This can be achieved by acting as a positive allosteric modulator of GABA-A receptors (like benzodiazepines and barbiturates), inhibiting GABA reuptake, or inhibiting GABA-transaminase (the enzyme that breaks down GABA). wikipedia.orgnih.gov Studies on nicotinic receptor activation have shown that it can facilitate GABAergic neurotransmission. researchgate.net
Inhibition of Glutamatergic Excitation: Glutamate (B1630785) is the main excitatory neurotransmitter, and its overactivity is implicated in seizure generation. Antagonism of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is a potential anticonvulsant mechanism. nih.gov Some heterocyclic compounds have been shown to act as NMDA receptor antagonists.
Research on pyrimidine-5-carbonitrile derivatives has demonstrated anticonvulsant activity in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The MES test is indicative of an ability to prevent seizure spread, often linked to sodium channel blockade, while the scPTZ test suggests an ability to raise the seizure threshold, often associated with effects on GABAergic transmission. The activity of these derivatives highlights the potential of the nicotinonitrile scaffold in the design of new anticonvulsant agents.
Table 4: Anticonvulsant Screening of Related Dihydropyrimidine-5-carbonitrile Derivatives
| Compound | Seizure Model | Activity |
| 4-(p-bromophenyl) derivative | MES & scPTZ | Active at low doses nih.govnih.gov |
| 4-(m-nitrophenyl) derivative | MES & scPTZ | Active at low doses nih.govnih.gov |
These findings suggest that the anticonvulsant activity is sensitive to the electronic properties of the substituents on the phenyl ring.
Receptor Antagonism/Agonism (e.g., A2A Adenosine (B11128) Receptor)
The interaction of small molecules with G protein-coupled receptors (GPCRs) is a cornerstone of modern pharmacology. The A2A adenosine receptor, a member of the GPCR family, has emerged as a significant target for the treatment of various disorders, including Parkinson's disease, inflammation, and cancer. nih.gov
The A2A adenosine receptor is highly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine (B1211576) D2 receptors on striatopallidal medium spiny neurons. wikipedia.org There is a functional antagonism between these two receptors; activation of A2A receptors reduces the affinity of D2 receptors for dopamine and dampens dopaminergic signaling. Consequently, A2A receptor antagonists are being investigated as non-dopaminergic therapies for Parkinson's disease, as they can enhance motor function.
The chemical structures of known A2A adenosine receptor antagonists are diverse and include both xanthine-based (e.g., caffeine, istradefylline) and non-xanthine heterocyclic scaffolds (e.g., triazolopyrimidines like ZM241385 and SCH58261). nih.gov The nicotinonitrile scaffold of this compound could potentially serve as a basis for the design of novel A2A receptor ligands.
The binding of antagonists to the A2A receptor typically involves interactions with key amino acid residues within the transmembrane helices. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The 2-methoxyphenyl group of this compound could fit into a hydrophobic pocket within the receptor, while the pyridine nitrogen and the cyano group could form hydrogen bonds or other polar interactions.
Table 5: Key Structural Features of Known Non-Xanthine A2A Adenosine Receptor Antagonists
| Compound | Core Scaffold | Key Substituents |
| ZM241385 | Triazolotriazine | Furan, Phenyl |
| SCH58261 | Pyrazolotriazolopyrimidine | Furan, Phenylethyl |
| Istradefylline | Xanthine | Styryl |
The development of selective A2A antagonists often involves fine-tuning the lipophilicity and electronic properties of the molecule to optimize receptor binding and pharmacokinetic properties. The exploration of nicotinonitrile derivatives as potential A2A receptor modulators could be a promising avenue for future research.
Absence of Research Data for this compound in Specified Non-Clinical Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the applications of the chemical compound This compound in the areas of corrosion inhibition and materials science, specifically concerning nonlinear optical (NLO) materials and fluorescent sensors.
Extensive searches were conducted to locate studies pertaining to the adsorption mechanisms of this compound on metal surfaces, electrochemical analyses of its corrosion inhibition properties, and surface morphology studies in inhibited systems. Similarly, investigations into its potential use in the development of NLO materials and as a fluorescent probe yielded no relevant results.
The scientific community has explored various derivatives of nicotinonitrile for such applications; however, research focusing specifically on the this compound isomer is not present in the accessible body of scientific literature. Therefore, the detailed article requested on its non-clinical applications beyond biological activity cannot be generated due to the absence of foundational research findings.
Applications Beyond Biological Activity Non Clinical
Materials Science Applications
Photoinitiators in Polymerization Processes
While direct experimental evidence for the application of 5-(2-Methoxyphenyl)nicotinonitrile as a photoinitiator in polymerization processes is not extensively documented in publicly available research, an examination of its chemical structure allows for a theoretical consideration of its potential in this role. Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. The efficacy of a photoinitiator is largely dependent on its photochemical and photophysical properties, including its absorption spectrum and the efficiency of generating reactive species.
For a compound like this compound to function as a photoinitiator, it would need to possess certain structural features that facilitate the absorption of UV or visible light and subsequent generation of radicals. Typically, photoinitiators have chromophoric moieties that absorb light efficiently and a mechanism for cleavage or hydrogen abstraction to form radicals. The presence of the aromatic rings (methoxyphenyl and pyridine) and the cyano group in this compound contributes to its UV absorption profile. However, without specific studies on its excited-state dynamics and its ability to undergo bond cleavage or interact with co-initiators to produce radicals, its potential as a photoinitiator remains speculative. Further research would be required to determine its quantum yield for radical generation and its efficiency in initiating the polymerization of various monomers.
Synthetic Intermediate in Organic Chemistry
The chemical architecture of this compound, featuring a substituted pyridine (B92270) ring with a nitrile group and an aryl substituent, renders it a valuable synthetic intermediate in organic chemistry. Its utility stems from the reactivity of the nitrile group and the pyridine ring, which can be subjected to a variety of chemical transformations to construct more complex molecular frameworks.
Precursor for Complex Heterocyclic Systems
The nicotinonitrile scaffold is a well-established precursor for the synthesis of a diverse range of fused heterocyclic systems. The cyano group at the 3-position and the hydrogen at the 4-position of the pyridine ring in this compound are particularly amenable to cyclization reactions. For instance, the nitrile group can undergo addition reactions with various nucleophiles, leading to the formation of annulated pyridine derivatives.
Research on related 5-aryl-nicotinonitrile derivatives has demonstrated their utility in constructing polycyclic systems of medicinal and material interest. For example, through multi-component reactions, nicotinonitrile derivatives can be transformed into intricate molecular architectures. The 2-methoxyphenyl group at the 5-position of the target compound can influence the electronic properties and steric environment of the pyridine ring, potentially modulating the regioselectivity and stereoselectivity of subsequent cyclization reactions. This makes this compound a promising starting material for the synthesis of novel and complex heterocyclic compounds with potential applications in various fields of chemistry.
Building Block in Retrosynthetic Strategies
In the realm of retrosynthetic analysis, which involves the deconstruction of a complex target molecule into simpler, commercially available starting materials, this compound can be identified as a key building block. The disconnection of a complex heterocyclic system could lead back to a substituted nicotinonitrile derivative like the subject compound.
For example, in the retrosynthesis of a complex pharmaceutical agent or a functional material containing a 5-(2-methoxyphenyl)pyridine moiety, one of the key bond-forming strategies could involve the construction of this fragment from simpler precursors. Conversely, if the target molecule contains a fused ring system built upon a pyridine core, this compound could be envisioned as a strategic precursor. The presence of the methoxy (B1213986) and cyano groups provides handles for further functionalization, allowing for the strategic introduction of other substituents or the formation of new rings. The aryl-aryl bond between the pyridine and the methoxyphenyl ring is a common disconnection point in retrosynthesis, often formed via cross-coupling reactions such as the Suzuki or Negishi coupling. Therefore, in a forward synthesis, this compound itself could be prepared and then elaborated into the final target molecule.
Agricultural Applications (e.g., Molluscicidal Activity)
The nicotinonitrile scaffold is a recognized pharmacophore in the development of agrochemicals. While research specifically on this compound is limited, studies on structurally related nicotinonitrile derivatives have demonstrated their potential as molluscicidal agents. These compounds are of interest for controlling snail populations, which can be significant agricultural pests and intermediate hosts for various parasites.
A study on the molluscicidal activity of new nicotinonitrile derivatives against the land snail Monacha cartusiana revealed important structure-activity relationships. The toxicity of these compounds was found to be highly dependent on the substituents on the pyridine ring. For instance, the presence of an amino group at the 2-position of the nicotinonitrile ring was shown to be favorable for molluscicidal activity. mdpi.com
The general structure of the active compounds in these studies involves a nicotinonitrile core with aryl substituents at positions 4 and 6. While the subject compound has an aryl substituent at the 5-position, the principles of bioisosteric replacement and the influence of electronic and steric factors suggest that it could also exhibit biological activity. The methoxy group on the phenyl ring can affect the lipophilicity and metabolic stability of the molecule, which are critical factors for its bioavailability and efficacy in a target organism.
The table below summarizes the molluscicidal activity of some nicotinonitrile derivatives from a relevant study, providing a basis for the potential of this compound in this application.
| Compound | Substituents | LC50 (mg/mL) against M. cartusiana |
| Acetamiprid (Reference) | - | 0.93 |
| Nicotinonitrile-2-thiolate salt 4a | 4-(4-chlorophenyl), 6-(4-methoxyphenyl), 2-thiolate (piperidinium salt) | 2.90 |
| Nicotinonitrile-2-thiolate salt 4b | 4-(4-chlorophenyl), 6-(4-methoxyphenyl), 2-thiolate (morpholinium salt) | 3.03 |
Data sourced from a study on new nicotinonitrile derivatives. mdpi.com
Based on these findings, it is plausible that this compound could serve as a lead compound for the development of new molluscicides. Further research, including synthesis and bioassays of the compound and its analogues, would be necessary to fully evaluate its potential in agricultural applications.
Future Directions and Research Gaps
Development of Novel Synthetic Routes
The synthesis of nicotinonitrile derivatives is a well-established area of organic chemistry. researchgate.netbeilstein-journals.org Common methods often involve multi-component reactions or cyclization of appropriately substituted precursors. For instance, the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) is a known route to produce 2-aminonicotinonitrile structures. nih.gov Another general approach involves the reaction of a chalcone, malononitrile, and a base like potassium hydroxide (B78521) in methanol. mdpi.com
However, for 5-(2-Methoxyphenyl)nicotinonitrile specifically, future research could focus on developing more efficient and environmentally friendly synthetic methodologies. Key areas for exploration include:
Catalyst Development: Investigating novel catalysts, such as nanomagnetic catalysts or bifunctional nanostructured molten salts, could lead to higher yields and easier product purification. google.ca
One-Pot Reactions: Designing one-pot, multi-component reactions that combine commercially available starting materials to form the target molecule in a single step would enhance efficiency and reduce waste. rsc.orgmdpi.com
Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Green Chemistry Approaches: Utilizing greener solvents, such as water or bio-based solvents, and catalyst-free conditions would align with sustainable chemistry principles. researchgate.net
Table 1: Potential Synthetic Strategies for Exploration
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Novel Catalysis | Higher yields, improved selectivity, easier purification. | Development of reusable magnetic nanoparticles or phase-transfer catalysts. |
| One-Pot Reactions | Reduced reaction time, less waste, operational simplicity. | Domino four-component condensation reactions. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
| Green Chemistry | Reduced environmental impact, increased sustainability. | Use of aqueous media, microwave-assisted synthesis, or catalyst-free methods. researchgate.net |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. ekb.eglongdom.org Marketed drugs like Bosutinib and Neratinib contain the nicotinonitrile core, highlighting its therapeutic importance. ekb.egresearchgate.net
While the broader class is well-studied, the specific biological profile of this compound is less defined. Future research should aim to uncover its potential therapeutic applications by screening it against a diverse array of biological targets.
Potential areas of investigation include:
Kinase Inhibition: Many nicotinonitrile derivatives are potent kinase inhibitors. researchgate.net Screening this compound against a panel of kinases, such as EGFR, VEGFR-2, and Pim kinases, could reveal potential applications in oncology. ekb.egresearchgate.net For example, certain 4-anilino-3-cyano-5-vinyl/ethynyl pyridine (B92270) derivatives have shown excellent EGFR inhibition. ekb.eg
Enzyme Inhibition: Beyond kinases, the compound could be tested for inhibitory activity against other enzyme classes, such as phosphodiesterases (PDEs), dihydrofolate reductase (DHFR), or acetylcholinesterase, which are known targets for other nicotinonitrile compounds. longdom.orgrsc.org
Receptor Modulation: Its activity at various receptors, including adenosine (B11128), androgen, or glutamate (B1630785) receptors, should be explored, as these are known targets for related molecules. ekb.eg
Antimicrobial and Antiviral Activity: The pyridine and nitrile functionalities suggest potential for antimicrobial or antiviral effects, which warrants investigation against a panel of pathogens. nih.gov
A significant research gap lies in elucidating the specific mechanism of action for any observed biological activity. Should the compound show promise, detailed studies involving cell-based assays, proteomics, and transcriptomics would be necessary to identify its precise molecular targets and signaling pathways.
Advanced Materials Development
The unique electronic and photophysical properties of the nicotinonitrile scaffold make it a candidate for applications in materials science. ekb.egevitachem.com The presence of the electron-withdrawing nitrile group and the aromatic rings can lead to interesting optical and electronic behaviors.
Future research on this compound in this domain could focus on:
Fluorescent Probes: Many nicotinonitrile derivatives exhibit strong fluorescence. rsc.org Investigating the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and solvatochromism, could lead to its development as a fluorescent sensor for ions or biomolecules. mdpi.com
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for metals. beilstein-archives.orgdntb.gov.ua Studies have shown that some 2-alkoxy-4-(4-hydroxyphenyl)-6-arylnicotinonitrile derivatives can protect carbon steel in acidic environments. beilstein-archives.orgscispace.com The potential of this compound in this application remains an unexplored but promising avenue.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Properties to Investigate | Potential Function |
|---|---|---|
| Organic Electronics | Charge mobility, energy levels (HOMO/LUMO), thin-film morphology. | Active layer in OLEDs, OFETs, or OPVs. |
| Fluorescent Probes | Absorption/emission spectra, quantum yield, solvatochromism. mdpi.com | Sensor for metal ions, pH, or biological analytes. |
| Corrosion Inhibition | Adsorption characteristics on metal surfaces, electrochemical behavior. | Protective coating for carbon steel or other alloys. beilstein-archives.org |
Theoretical Prediction and Experimental Validation
Computational chemistry and molecular modeling are powerful tools for predicting the properties and activities of molecules before their synthesis and testing. bohrium.com For this compound, a synergistic approach combining theoretical prediction with experimental validation is a key future direction.
In Silico Docking: Molecular docking studies can predict the binding affinity and mode of interaction of the compound with the active sites of various biological targets, such as enzymes (e.g., COX-2, kinases) and receptors. bohrium.com This can help prioritize experimental screening efforts.
DFT Studies: Density Functional Theory (DFT) calculations can be used to predict molecular properties like electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts, which can aid in structural characterization. beilstein-archives.org DFT can also help understand the mechanisms of corrosion inhibition by modeling the adsorption of the inhibitor on a metal surface.
ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. researchgate.net These models can predict the oral bioavailability and potential for blood-brain barrier penetration of this compound, guiding its optimization as a potential therapeutic agent. researchgate.net
These theoretical predictions must be followed by rigorous experimental validation. For instance, predicted binding affinities from docking studies should be confirmed with in vitro enzyme inhibition assays, and calculated spectral data should be compared with results from IR and NMR spectroscopy. mdpi.com
Design of Multi-Targeted Compounds
Modern drug discovery is increasingly moving towards the design of multi-targeted agents, which can be more effective for treating complex diseases like cancer. ekb.egbohrium.com The nicotinonitrile scaffold is an excellent starting point for creating such compounds. ekb.eg
Future research could involve modifying the this compound structure to create hybrid molecules that can interact with multiple biological targets simultaneously.
Pharmacophore Hybridization: This involves chemically linking the this compound core to another pharmacophore known to be active against a different target. For example, creating hybrids with moieties known to inhibit other cancer-related pathways could produce a synergistic anticancer effect.
Generative Models: Advanced computational techniques, such as deep generative neural networks, can be trained to design novel compounds with desired multi-target activity profiles. d-nb.info By fine-tuning such models with data on known single- and multi-target nicotinonitriles, it may be possible to generate new derivatives of this compound with optimized polypharmacology. d-nb.info
The design of such compounds requires a deep understanding of the structure-activity relationships for each target. This represents a significant but potentially rewarding research gap, aiming to develop more efficacious and safer therapeutic agents based on the versatile this compound scaffold. bohrium.com
Q & A
Q. What are the common synthetic routes for 5-(2-Methoxyphenyl)nicotinonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling using palladium catalysts. For example, aryl halides can be coupled with boronic acids under controlled conditions (80–120°C, inert atmosphere) to introduce the 2-methoxyphenyl moiety . Solvent selection (e.g., ethanol or DMF) and base choice (e.g., sodium methoxide) significantly impact yield, with reflux conditions often improving efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before nitrile group introduction, which may involve cyanation reagents like KCN or Zn(CN)₂ under acidic conditions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, nitrile carbon at δ ~115 ppm) and confirms substitution patterns .
- FTIR : Validates nitrile functionality (C≡N stretch ~2220 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (e.g., C₁₃H₉N₂O requires m/z 209.0819).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use NIOSH/CEN-approved respirators (e.g., P95 for particulates; OV/AG/P99 for vapors) and nitrile gloves to prevent dermal exposure . Work under fume hoods to avoid inhalation, and implement secondary containment to prevent environmental release into drainage systems. Acute toxicity assays (e.g., LD₅₀ in rodents) should guide emergency response plans, as nitriles can release cyanide metabolites .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to address low yields in this compound synthesis?
- Methodological Answer : Low yields often arise from catalyst poisoning or competing side reactions. Strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for enhanced steric tolerance .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, but avoid prolonged heating to prevent nitrile hydrolysis.
- Additives : Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Kinetic Analysis : Use in-situ FTIR or ReactIR to identify rate-limiting steps and adjust temperature/pH dynamically.
Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the bioactivity of nicotinonitrile derivatives?
- Methodological Answer : Substituents modulate electronic effects, altering binding affinity to targets like kinases or GPCRs. For example:
- 2-Methoxy Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibition) .
- Fluoro Substituents : Increase metabolic stability by reducing CYP450-mediated oxidation .
- Nitrile Group : Acts as a hydrogen bond acceptor, critical for interactions with catalytic lysine residues (e.g., EGFR inhibitors) .
Computational docking (AutoDock Vina) combined with Hammett σ values can predict substituent effects on activity .
Q. How can contradictions in reported biological activities of nicotinonitrile derivatives be resolved?
- Methodological Answer : Discrepancies often stem from assay variability or impurity profiles. To resolve:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay at 48h incubation) .
- Purity Analysis : Use HPLC-MS to rule out confounding impurities (>98% purity required for SAR studies).
- Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
